molecular formula C15H27NO2 B12508183 tert-butyl N-(dec-9-yn-1-yl)carbamate

tert-butyl N-(dec-9-yn-1-yl)carbamate

Cat. No.: B12508183
M. Wt: 253.38 g/mol
InChI Key: UCBHXYQGZVJJKO-UHFFFAOYSA-N
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Description

tert-Butyl N-(dec-9-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further connected to a dec-9-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(dec-9-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with dec-9-yn-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

tert-Butyl carbamate+dec-9-yn-1-amineDCC, DMAPtert-butyl N-(dec-9-yn-1-yl)carbamate\text{tert-Butyl carbamate} + \text{dec-9-yn-1-amine} \xrightarrow{\text{DCC, DMAP}} \text{this compound} tert-Butyl carbamate+dec-9-yn-1-amineDCC, DMAP​tert-butyl N-(dec-9-yn-1-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(dec-9-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the alkyne moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or thiols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H₂).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the alkyne moiety.

    Reduction: Saturated alkane derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(dec-9-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of tert-butyl N-(dec-9-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The alkyne moiety may also participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog without the alkyne chain.

    tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: Contains two prop-2-yn-1-yl groups instead of a dec-9-yn-1-yl chain.

    tert-Butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: Features a bicyclic structure instead of a linear alkyne chain.

Uniqueness: tert-Butyl N-(dec-9-yn-1-yl)carbamate is unique due to its long alkyne chain, which imparts distinct chemical reactivity and potential for covalent modification of target proteins. This structural feature differentiates it from simpler carbamates and enhances its utility in various applications.

Properties

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

tert-butyl N-dec-9-ynylcarbamate

InChI

InChI=1S/C15H27NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17)

InChI Key

UCBHXYQGZVJJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC#C

Origin of Product

United States

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